N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDVVWVMFYCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2,4-dimethylbenzyl hydrazine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The overall reaction can be summarized as follows:
Formation of Hydrazide:
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
1.3 Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect has been linked to the compound's ability to modulate signaling pathways associated with inflammation .
Materials Science Applications
2.1 Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its high thermal stability and electron mobility make it a suitable candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications through structural modifications .
2.2 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing the mechanical and thermal properties of materials. By forming composites with polymers such as polyvinyl chloride (PVC) or polystyrene, researchers aim to create materials with improved durability and resistance to environmental degradation .
Biological Research Applications
3.1 Target Identification in Drug Discovery
This compound serves as a valuable tool in biological research for identifying new drug targets. Its structural features allow it to interact with various biological macromolecules, making it useful in screening assays aimed at discovering novel therapeutic agents .
3.2 Mechanistic Studies
The compound is also utilized in mechanistic studies to elucidate the pathways involved in disease processes. By studying its interactions with specific proteins or enzymes, researchers can gain insights into disease mechanisms and identify potential intervention points for therapeutic development .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
In contrast, the sulfanylpropanamide substituent in compound 7e introduces polarity, reducing logP values compared to the target compound .
Synthetic Accessibility :
- Analogs like a4 and a5 were synthesized via thiourea intermediates and cyclization reactions with yields of 70–89% . Similar methods could apply to the target compound, though steric hindrance from the 2,4-dimethylbenzyl group may require optimization.
Thermal Stability :
- Melting points for oxadiazole derivatives vary widely (e.g., 134–178°C for compound 7e) . The target compound’s melting point is unreported but may align with this range due to structural similarity.
The 2,4-dimethylbenzyl group may improve target binding in hydrophobic enzyme pockets.
Biological Activity
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention in various fields due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and comparative studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.32 g/mol. Its structure features a furan ring connected to an oxadiazole moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
- Attachment of the Benzyl Group : A nucleophilic substitution reaction introduces the 2,4-dimethylbenzyl group.
- Formation of the Carboxamide : The final step involves reacting the oxadiazole derivative with furan-2-carboxylic acid derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring can inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Binding : The compound may bind to receptors that modulate signaling pathways related to cancer cell growth.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
Biological Activity
Recent studies have highlighted the following biological activities:
- Anticancer Activity :
-
Antimicrobial Activity :
- Preliminary tests suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Comparative Studies
To understand the efficacy and potential applications of this compound better, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)furan | Structure | Moderate anticancer activity |
| N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)furan | Structure | Antimicrobial and anticancer effects |
| N-(5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl)furan | Structure | Low cytotoxicity |
Case Studies
Recent case studies have evaluated the effectiveness of this compound in various settings:
- Study on Cancer Cell Lines :
- Antibacterial Efficacy :
Q & A
Q. Basic
- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., oxadiazole C-2 linkage, benzyl group integration) .
- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Mass spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments .
How can researchers resolve discrepancies in bioactivity data across different studies (e.g., conflicting IC₅₀ values)?
Q. Advanced
- Assay standardization: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Compound stability: Test for degradation in DMSO stock solutions using HPLC over 72 hours .
- Solubility adjustments: Use co-solvents (e.g., 0.1% Tween-80) to improve bioavailability in in vitro assays .
What structural analogs of this compound have been studied, and how do substitutions impact bioactivity?
Q. Advanced
- Analog modifications:
- Replacement of 2,4-dimethylbenzyl with 4-chlorophenyl (↓ anticancer activity by ~40%) .
- Substitution of furan with thiophene (↑ lipophilicity and BChE inhibition) .
- SAR trends: Electron-donating groups on the benzyl ring enhance binding to LOX enzymes, while bulky substituents reduce solubility .
What computational methods are recommended for predicting the compound’s molecular targets?
Q. Advanced
- Molecular docking: Use AutoDock Vina with crystal structures of LOX or BChE to identify binding poses .
- MD simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- ADMET prediction: SwissADME to evaluate bioavailability and blood-brain barrier penetration .
How should researchers design stability studies for this compound under varying storage conditions?
Q. Basic
- Accelerated degradation: Expose solid samples to 40°C/75% RH for 4 weeks, monitoring via HPLC .
- Solution stability: Test in PBS (pH 7.4) and cell culture media at 37°C for 48 hours .
- Light sensitivity: Store in amber vials and compare degradation rates under UV vs. dark conditions .
What are the methodological considerations for evaluating this compound’s mechanism of action in cancer cells?
Q. Advanced
- Apoptosis assays: Flow cytometry with Annexin V/PI staining to quantify early vs. late apoptosis .
- ROS detection: DCFH-DA fluorescence to measure oxidative stress induction .
- Western blotting: Assess key proteins (e.g., PARP, caspase-3) post-treatment .
How can contradictory data on enzyme inhibition (e.g., LOX vs. BChE) be reconciled?
Q. Advanced
- Enzyme kinetics: Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
- Cofactor requirements: Test LOX activity in the presence/absence of Fe²⁺, which is critical for catalytic function .
- Selectivity screening: Compare IC₅₀ values across a panel of 10+ enzymes to identify off-target effects .
What strategies are recommended for scaling up synthesis without compromising yield?
Q. Advanced
- Flow chemistry: Continuous cyclization in microreactors to enhance heat/mass transfer .
- Catalyst recycling: Immobilize EDCI on silica gel for reuse in amide coupling .
- In-line analytics: Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
